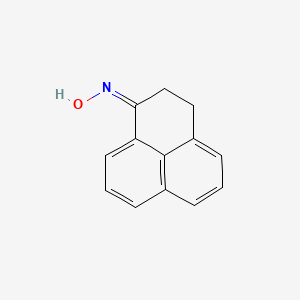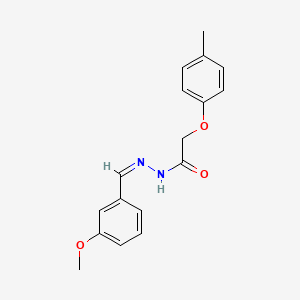
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide, also known as MBPAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPAH belongs to the class of hydrazides, which are organic compounds that contain a hydrazine functional group (-NH-NH2) attached to a carbonyl group.
Mécanisme D'action
The mechanism of action of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell proliferation and survival. For example, N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to inhibit the Akt/mTOR signaling pathway, which is a critical pathway for cancer cell growth and survival. Additionally, N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been found to downregulate the expression of several oncogenes, including c-myc and Bcl-2, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can induce oxidative stress and DNA damage in cancer cells, which are important mechanisms for inhibiting tumor growth. In vivo studies have shown that N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can inhibit tumor growth and metastasis in animal models of cancer, without causing significant toxicity or side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has several advantages for lab experiments, including its easy synthesis, high purity, and potent anticancer activity. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Researchers should take these factors into consideration when designing experiments using N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide.
Orientations Futures
There are several future directions for research on N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide using advanced molecular biology techniques.
3. Evaluation of the efficacy of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide in animal models of cancer using different routes of administration.
4. Development of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide-based drug delivery systems for targeted cancer therapy.
5. Investigation of the potential use of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide in combination with other anticancer agents to improve therapeutic efficacy.
Conclusion
In conclusion, N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits potent anticancer activity and has several advantages for lab experiments, including its easy synthesis and high purity. However, more research is needed to fully understand the mechanism of action of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide and its potential as a therapeutic agent for cancer treatment.
Méthodes De Synthèse
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can be synthesized using a simple one-pot reaction between 3-methoxybenzaldehyde, 4-methylphenol, and 2-(4-methylphenoxy) acetic acid hydrazide. The reaction is carried out in the presence of a catalyst and solvent, and the product is obtained in good yield and purity. The synthesis method has been optimized and validated by several researchers, and it is considered to be a reliable and efficient method for producing N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide.
Applications De Recherche Scientifique
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for inhibiting tumor growth.
Propriétés
IUPAC Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-6-8-15(9-7-13)22-12-17(20)19-18-11-14-4-3-5-16(10-14)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGYXVWQYZFSJN-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

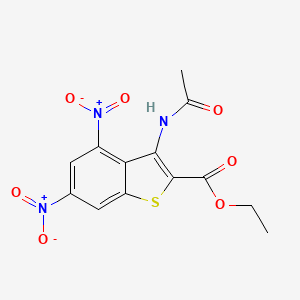
![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-acetyloxime)](/img/structure/B5911725.png)
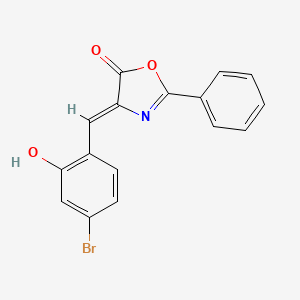
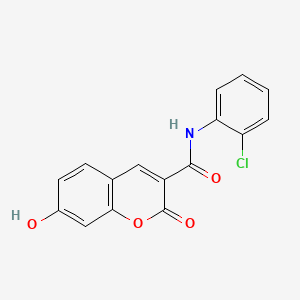
![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)
![2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)
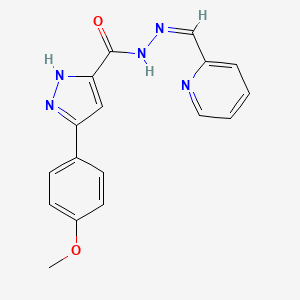
![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)
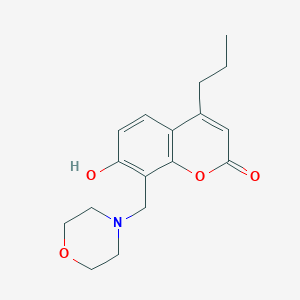
acetate](/img/structure/B5911809.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5911811.png)
